![molecular formula C14H7BrF3N3O2 B2425696 5-(4-溴苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 312922-08-0](/img/structure/B2425696.png)

5-(4-溴苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

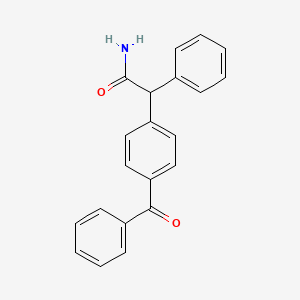

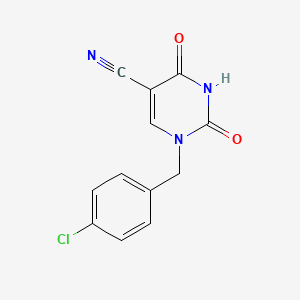

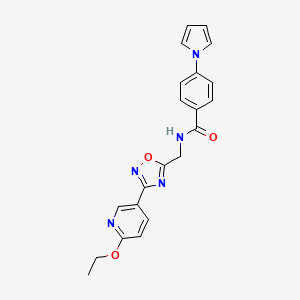

5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . This family of compounds has attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties . They have been explored as membrane-bound pyrophosphatase inhibitors, offering a new approach in the fight against pathogenic protozoan parasites .

Synthesis Analysis

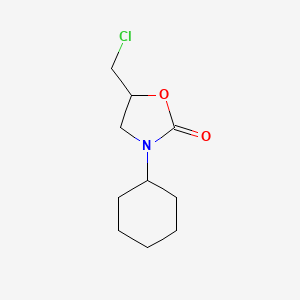

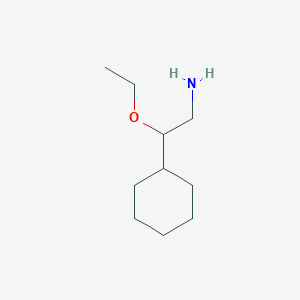

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways developed by researchers for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis

The molecular structure of 5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a privileged structure in drug discovery .Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the exploration of the chemical space around previous hits using a combination of screening and synthetic medicinal chemistry . This has led to the identification of compounds with low micromolar inhibitory activities in the Thermotoga maritima mPPase test system .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its melting point of 253 °C . Its IR spectrum shows peaks at 3310 and 3433 cm^-1, corresponding to NH2 stretching vibrations . Its 1H NMR and 13C NMR spectra provide further information about its structure .科学研究应用

合成和结构研究

- 该化合物已作为吡唑并[1,5-a]嘧啶衍生物研究的一部分合成。例如,一种相关化合物 5-(4-氟苯基)-N,N-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺,已证明能有效抑制癌细胞增殖 (Liu et al., 2016).

化学合成和多种衍生物

- 该化学物质一直是各种取代吡唑并[1,5-a]嘧啶合成的组成部分,这些嘧啶在药物化学中具有潜在应用。例如,通过涉及 SNAr 和铃木交叉偶联反应,已有效获得了这些衍生物 (Jismy et al., 2020).

在药物开发中的潜力

- 已研究吡唑并[1,5-a]嘧啶衍生物作为各种生物过程中抑制剂的潜力,例如它们作为激酶抑制剂的作用。这些化合物的三氟甲基化类似物在这方面显示出潜力 (Jismy et al., 2020).

在荧光研究中的应用

- 已发现一些衍生物表现出荧光特性,可用于各种科学应用。例如,三氟甲基化的吡唑并[1,5-a]嘧啶表现出显着的荧光强度,表明在基于荧光的测定中具有潜在应用 (Wu et al., 2006).

细胞毒性研究

- 已对吡唑并[1,5-a]嘧啶衍生物对各种细胞系的细胞毒性作用进行了研究,表明它们在癌症研究和治疗中的潜在用途 (Hassan et al., 2014).

抗增殖特性的探索

- 已合成吡唑并[1,5-a]嘧啶衍生物并评估其抗增殖作用,特别是在乳腺癌细胞系的背景下,显示在癌症治疗中的潜在应用 (Atta et al., 2019).

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent or non-covalent bonds with key amino acid residues .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to modulate a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and the pathways they modulate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy . .

安全和危害

未来方向

The future directions for the research on this compound involve further exploration of the chemical space around previous hits using a combination of screening and synthetic medicinal chemistry . This could lead to the identification of more potent inhibitors of mPPase, which could be useful in the fight against pathogenic protozoan parasites .

属性

IUPAC Name |

5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrF3N3O2/c15-8-3-1-7(2-4-8)10-5-11(14(16,17)18)21-12(20-10)9(6-19-21)13(22)23/h1-6H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCGQIJNYLFDEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxyphenyl)-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2425618.png)

![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)

![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)-3-ethylpiperazin-1-yl]acetamide](/img/structure/B2425624.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)

![Methyl[4-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2425634.png)